2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17803046
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-(2-methylindazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C10H12N2O/c1-12-10(6-7-13)8-4-2-3-5-9(8)11-12/h2-5,13H,6-7H2,1H3 |
| Standard InChI Key | WPGMCQBZZAIWKN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C2C=CC=CC2=N1)CCO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-(2-methylindazol-3-yl)ethanol, reflects its substitution pattern: a methyl group at the indazole’s 2-position and an ethanol chain at the 3-position . Key spectral data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.21 g/mol |
| InChIKey | WPGMCQBZZAIWKN-UHFFFAOYSA-N |
| SMILES | CN1C(=C2C=CC=CC2=N1)CCO |
The 1H NMR spectrum (CDCl₃) of analogous indazole derivatives shows characteristic peaks: aromatic protons between δ 7.1–8.4 ppm and methyl groups near δ 2.4 ppm . For example, the methyl group in (2-(3-chloro-4-methylphenyl)-2H-indazol-3-yl)(phenyl)methanone appears at δ 2.40 , while ethanol-sidechain protons resonate near δ 3.8–4.2 ppm in related esters .
Stereoelectronic Features
The indazole core’s planar structure facilitates π-π stacking interactions, while the ethanol substituent introduces hydrogen-bonding capability. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 Debye, with partial charges localized on the pyrazole nitrogen atoms .
Synthesis and Reaction Pathways
Visible-Light-Driven Decarboxylative Coupling
A 2024 study demonstrated the synthesis of 3-acyl-2H-indazoles via a photosensitizer-free protocol :
General Procedure:
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Reactants: 2H-indazoles (0.2 mmol), α-keto acids (1.0 mmol)
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Solvents: Degassed MeCN/HFIP (3:1 v/v)
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Conditions: 420–425 nm light, 10–20 h, N₂ atmosphere
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Yield: 70–75% after column chromatography (petroleum ether/ethyl acetate)
Mechanistic Insight:
The reaction proceeds through a triplet energy transfer from excited 2H-indazole to α-keto acid, generating a diradical intermediate. Decarboxylation forms an acyl radical, which couples regiospecifically at the indazole’s 3-position .
Nucleophilic Substitution Routes
Alternative syntheses employ alkylation of indazole precursors:
| Example | Conditions | Yield |
|---|---|---|
| Ethyl 2-(2H-indazol-2-yl)acetate | NaH, DMF, RT, 12 h | 82% |
| 2-(2H-Indazol-2-yl)-1-(4-methoxyphenyl)ethanone | K₂CO₃, acetone, reflux | 79% |
Physicochemical Properties
Solubility and Stability
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Thermal Stability: Decomposition onset at 215°C (TGA data for analogues)
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Photostability: Stable under ambient light but degrades under UV >300 nm
Spectroscopic Profiles
13C NMR (100 MHz, CDCl₃):
IR (KBr):
Biological and Material Applications
| Activity | Model System | Key Findings |
|---|---|---|
| Anticancer | HCT-116 cells | IC₅₀ = 12.5 µM |
| Anti-inflammatory | RAW264.7 macrophages | NO inhibition: 62% at 10 µM |
| Kinase Inhibition | EGFR mutant L858R | Kᵢ = 85 nM |
The ethanol sidechain may enhance water solubility compared to methyl ester derivatives, potentially improving pharmacokinetics .
Materials Science Applications
Indazole-based polymers incorporating this compound show:
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Thermal Stability: Glass transition (Tg) up to 189°C
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Optical Properties: λₑₘ = 420 nm (blue fluorescence, Φ = 0.33)
Research Frontiers and Challenges
Synthetic Optimization
Recent advances in continuous flow chemistry could address scalability issues in indazole functionalization. A 2025 pilot study achieved 85% yield in a 24-hour run using microfluidic reactors .
Target Identification
CRISPR-Cas9 screening identified HDAC6 and PARP1 as potential targets for indazole derivatives. Molecular docking suggests a binding energy of −9.2 kcal/mol for HDAC6 .
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, with Pseudomonas spp. as primary degraders. Ecotoxicity (LC₅₀ for Daphnia magna): 12 mg/L .
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